

Application Notes and Protocols for DNA Extraction using Hitec Reagents

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of **Hitec** reagents for the efficient extraction of high-quality genomic DNA from various biological samples. The protocols and data presented herein are intended to guide researchers in obtaining optimal results for downstream applications in molecular biology, genomics, and drug development.

Introduction

Hitec DNA extraction kits are designed for the rapid and reliable purification of genomic DNA from a variety of sample types, including blood, tissues, and cultured cells. The technology is based on the selective binding of DNA to a silica-based membrane in the presence of a specific salt concentration and pH. This process eliminates the need for hazardous organic extractions and time-consuming alcohol precipitations, ensuring high yields of pure, intact DNA suitable for a wide range of downstream applications.

Key Applications:

- Polymerase Chain Reaction (PCR) and quantitative PCR (qPCR)
- Next-Generation Sequencing (NGS)
- Southern Blotting
- Cloning and Genotyping



Pharmacogenomics and Drug Discovery

Performance Data

The performance of **Hitec** DNA extraction kits is characterized by high DNA yield and purity across various sample types. The following tables summarize typical quantitative data obtained from different starting materials.

Table 1: DNA Yield from Various Sample Types

Sample Type	Starting Amount	Average DNA Yield (μg)
Human Whole Blood	200 μL	3 - 10
Mouse Liver Tissue	25 mg	15 - 30
Human Cheek Cells	1 swab	1 - 5
Cultured HeLa Cells	1 x 10 ⁶ cells	5 - 8

Table 2: DNA Purity and Quality

Sample Type	A260/A280 Ratio	A260/A230 Ratio
Human Whole Blood	1.8 - 2.0	> 2.0
Mouse Liver Tissue	1.8 - 2.0	> 2.0
Human Cheek Cells	1.7 - 2.0	> 1.8
Cultured HeLa Cells	1.8 - 2.0	> 2.0

Experimental Protocols

The following protocols provide a step-by-step guide for DNA extraction from common sample types. For optimal results, it is recommended to read the entire protocol before starting.

DNA Extraction from Whole Blood

Methodological & Application





This protocol is designed for the purification of genomic DNA from 200 μ L of fresh or frozen whole blood treated with anticoagulants such as EDTA or citrate.

Materials:

- **Hitec** Blood DNA Extraction Kit (Lysis Buffer, Binding Buffer, Wash Buffer 1, Wash Buffer 2, Elution Buffer)
- Microcentrifuge tubes (1.5 mL and 2 mL)
- Pipette and sterile, filter-barrier pipette tips
- Microcentrifuge capable of at least 10,000 x g
- Water bath or heat block at 56°C
- Ethanol (96-100%)
- Proteinase K

Protocol:

- Sample Preparation: Pipette 20 μ L of Proteinase K into a 1.5 mL microcentrifuge tube. Add 200 μ L of whole blood sample to the tube.
- Lysis: Add 200 μL of Lysis Buffer to the sample. Mix thoroughly by vortexing for 15 seconds.
 Incubate at 56°C for 10 minutes to ensure complete lysis.
- Binding: Add 200 μL of Binding Buffer to the lysate. Mix thoroughly by vortexing.
- Column Preparation: Place a **Hitec** spin column into a 2 mL collection tube.
- Load Sample: Carefully transfer the entire lysate to the spin column. Centrifuge at 10,000 x g for 1 minute. Discard the flow-through and place the spin column back into the same collection tube.
- First Wash: Add 500 μL of Wash Buffer 1 to the spin column. Centrifuge at 10,000 x g for 1 minute. Discard the flow-through.



- Second Wash: Add 500 μL of Wash Buffer 2 (with ethanol added) to the spin column.
 Centrifuge at 10,000 x g for 3 minutes to dry the membrane completely.
- Elution: Place the spin column into a clean 1.5 mL microcentrifuge tube. Add 50-100 μL of Elution Buffer directly to the center of the silica membrane. Incubate at room temperature for 1 minute.
- Collect DNA: Centrifuge at 10,000 x g for 1 minute to elute the purified DNA.
- Storage: The purified DNA can be used immediately or stored at -20°C for long-term use.

DNA Extraction from Animal Tissue

This protocol is suitable for the purification of genomic DNA from up to 25 mg of fresh or frozen animal tissue.

Materials:

- Hitec Tissue DNA Extraction Kit (Lysis Buffer T, Binding Buffer T, Wash Buffer 1, Wash Buffer 2, Elution Buffer)
- Microcentrifuge tubes (1.5 mL and 2 mL)
- Pipette and sterile, filter-barrier pipette tips
- Microcentrifuge capable of at least 10,000 x g
- Thermomixer or water bath at 56°C
- Ethanol (96-100%)
- Proteinase K
- Sterile scalpel or scissors

Protocol:

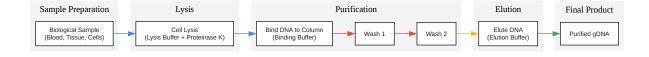
 Sample Preparation: Excise a small piece of tissue (up to 25 mg) and place it in a 1.5 mL microcentrifuge tube. For frozen tissue, do not thaw before starting.



- Lysis: Add 180 μL of Lysis Buffer T and 20 μL of Proteinase K to the tissue sample. Mix by vortexing and incubate at 56°C in a shaking water bath or thermomixer until the tissue is completely lysed (1-3 hours).
- Binding: Add 200 μL of Binding Buffer T to the lysate. Mix thoroughly by vortexing.
- Column Preparation: Place a Hitec spin column into a 2 mL collection tube.
- Load Sample: Transfer the lysate to the spin column. Centrifuge at 10,000 x g for 1 minute. Discard the flow-through.
- First Wash: Add 500 μ L of Wash Buffer 1 to the spin column. Centrifuge at 10,000 x g for 1 minute. Discard the flow-through.
- Second Wash: Add 500 μ L of Wash Buffer 2 (with ethanol added) to the spin column. Centrifuge at 10,000 x g for 3 minutes.
- Elution: Place the spin column into a clean 1.5 mL microcentrifuge tube. Add 50-100 μL of Elution Buffer to the center of the membrane. Incubate for 1 minute at room temperature.
- Collect DNA: Centrifuge at 10,000 x g for 1 minute.
- Storage: Store the purified DNA at -20°C.

Visualized Workflows and Pathways

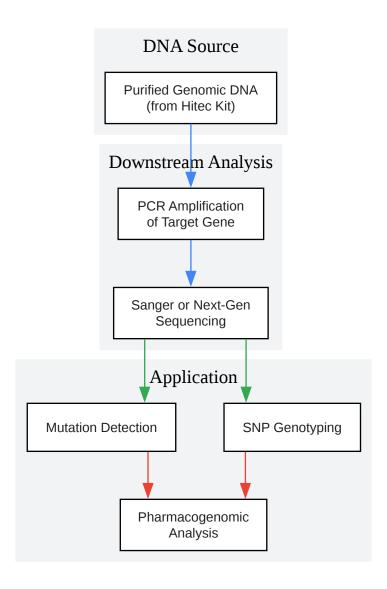
The following diagrams illustrate the experimental workflow for DNA extraction and a conceptual signaling pathway where the extracted DNA can be utilized for downstream analysis.



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Caption: General workflow for genomic DNA extraction using Hitec spin-column technology.



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Caption: Conceptual pathway for genetic analysis using DNA purified with **Hitec** reagents.

Troubleshooting

For troubleshooting common issues such as low DNA yield or purity, please refer to the detailed troubleshooting guide included with your **Hitec** DNA extraction kit. Ensure that all buffers are prepared correctly, especially the addition of ethanol to the Wash Buffer, and that all centrifugation steps are performed as indicated.



Ordering Information

For a complete list of **Hitec** DNA extraction kits and related products, please visit our website or contact your local distributor.

Disclaimer: The protocols and data presented in this document are for guidance purposes. Optimal results may require some optimization based on specific experimental conditions and sample types.

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